Thermal Stability Enhancement in Gelatin Biopolymer Crosslinking: +55°C Over Uncrosslinked Baseline
Crosslinking gelatin with TMP eliminates the characteristic 'super contraction' phenomenon and raises the thermal degradation threshold by approximately 55 °C for 5:5 gelatin‑to‑resin blends relative to uncrosslinked gelatin. This magnitude of thermal stabilization is directly attributed to the tri‑functional network that TMP uniquely provides among water‑soluble PF resin precursors [1][2].
| Evidence Dimension | Thermal stability (onset of degradation) |
|---|---|
| Target Compound Data | Thermal stability improved by ~55 °C (5:5 gelatin:TMP blend) |
| Comparator Or Baseline | Uncrosslinked gelatin (baseline degradation onset ~200 °C with super contraction at ~210 °C) |
| Quantified Difference | ΔT ≈ +55 °C improvement |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen; unplasticized and plasticized (PEG 400) cured blends |
Why This Matters
Procurement of TMP is justified when the application demands a ≥50 °C gain in thermal endurance of hydrophilic biopolymer matrices—achievable with a single, low‑molecular‑weight crosslinker that is compatible with aqueous processing.
- [1] Goswami, T. H., & Maiti, M. M. (1998). Thermal stability of cured gelatin–trimethylolphenol blends: effect of plasticizer. Polymer Degradation and Stability, 61(3), 447–454. View Source
- [2] Goswami, T. H., & Maiti, M. M. (1999). Water swellability and tensile properties of plasticized cured gelatin–trimethylolphenol blends. Journal of Applied Polymer Science, 71(11), 1887–1897. View Source
